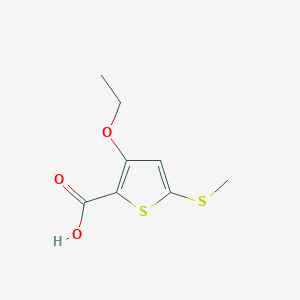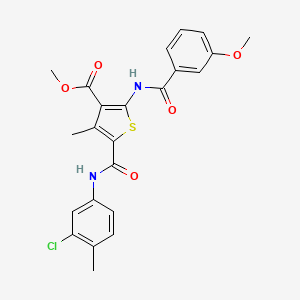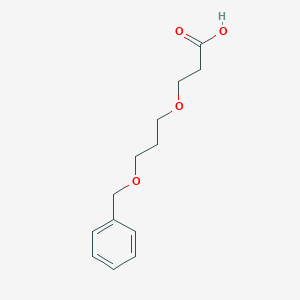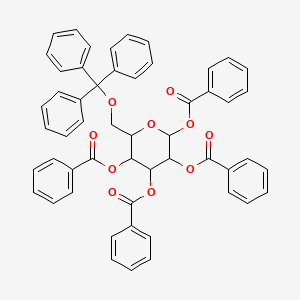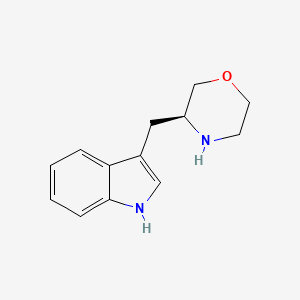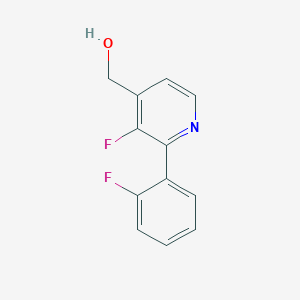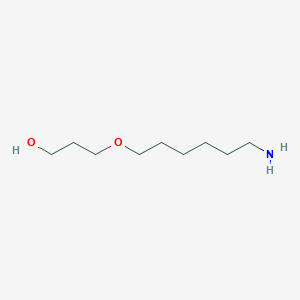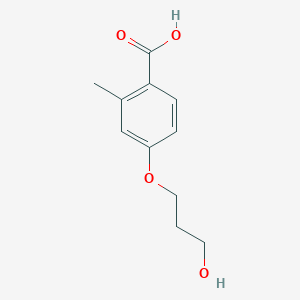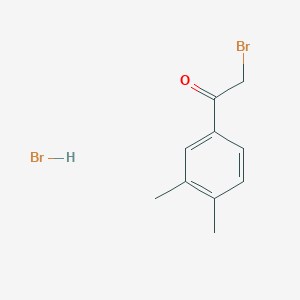
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a difluoroethyl group and an iodine atom attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced using difluorocarbene precursors such as sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of a suitable base like potassium carbonate (K2CO3) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone derivatives with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group and iodine atom contribute to the compound’s reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their unique chemical properties.
Ethyl bromodifluoroacetate: This compound contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the difluoroethyl group and the iodine atom, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H7F2IN2O |
|---|---|
Molecular Weight |
336.08 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C10H7F2IN2O/c11-9(12)4-15-5-14-8-2-1-6(13)3-7(8)10(15)16/h1-3,5,9H,4H2 |
InChI Key |
OTNHOGPBXCNTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)N(C=N2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


